molecular formula C7H12F3NO B571825 [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol CAS No. 1263285-99-9

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol

Cat. No.: B571825
CAS No.: 1263285-99-9
M. Wt: 183.174
InChI Key: VLMMTELCEYMWMA-UHFFFAOYSA-N
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Description

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol, with the CAS number 1263285-99-9 and molecular formula C 7 H 12 F 3 NO , is a high-value azetidine-based chemical building block designed for research and development applications. The compound features a methanol substituent on a conformationally restricted azetidine ring, which is further modified with a 2,2,2-trifluoro-1-methylethyl group. This unique structure makes it a versatile intermediate for constructing more complex molecules, particularly in the synthesis of potential pharmaceutical agents. Azetidine derivatives are of significant interest in medicinal chemistry due to their presence in compounds with diverse biological activities. For instance, structurally similar azetidine-containing molecules are being investigated as Janus Kinase (JAK) inhibitors for potential therapeutic applications in conditions such as cancer, autoimmune diseases, and inflammatory disorders . The azetidine ring serves as a key scaffold that can influence the pharmacodynamic and pharmacokinetic properties of the resulting drug candidate. The trifluoromethyl group in the structure is a common motif in drug design, known to enhance metabolic stability, membrane permeability, and binding affinity. The primary research value of this compound lies in its synthetic utility. The hydroxymethyl group (-CH 2 OH) acts as a flexible handle for further chemical transformations; it can be oxidized to an aldehyde or carboxylic acid, converted to other functional groups like halides or amines, or used to form ester and ether linkages. This allows researchers to efficiently incorporate the azetidine scaffold into larger molecular architectures or create diverse libraries of compounds for biological screening. As with all our fine chemicals, this product is provided strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(1,1,1-trifluoropropan-2-yl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c1-5(7(8,9)10)11-2-6(3-11)4-12/h5-6,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMMTELCEYMWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N1CC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Epoxide Cyclization with Superbase Mediation

Adapting the protocol from ACS Publications, the azetidine core can be assembled via LiDA-KOR (lithium diisopropylamide/potassium tert-butoxide) mediated cyclization of epoxide precursors.

Representative Procedure

  • Epoxide Synthesis :
    React N-(2,2,2-trifluoro-1-methyl-ethyl)-benzylamine with epichlorohydrin (4) in DMF at 40°C for 24 h. Purification via silica gel chromatography (10–40% EtOAc/hexane) yields the epoxide intermediate.

  • Cyclization :
    Treat epoxide (0.5 mmol) with LiDA-KOR superbase in THF at −78°C for 2 h. Quench with aqueous NH4Cl and extract with diethyl ether. Column chromatography (Florisil, 0–20% EtOAc/hexane) provides the azetidine ring.

Mechanistic Insight :
DFT calculations confirm that the superbase generates a localized oxyanion, enabling stereoselective C-C bond formation. The trans-diastereomer predominates (ΔΔG‡ ≈ 10 kJ/mol) due to reduced steric clash between the trifluoroethyl group and emerging ring substituents.

Tosylate-Based Ring Closure

Alternative approaches utilize tosylates as superior leaving groups for SN2 cyclizations:

General Protocol

  • Prepare (3-propyloxiran-2-yl)methyl 4-methylbenzenesulfonate from allyl alcohol derivatives.

  • React with N-(trifluoroethyl)amine in DMF/KI at 0°C, followed by 24 h stirring at 40°C.

  • Purify via preparative HPLC to isolate the azetidine-tosylate intermediate.

Advantages :

  • Tosylates enhance reaction rates by 3–5× compared to chlorides

  • Enables use of milder bases (e.g., K2CO3 vs. LiDA-KOR)

Functionalization of the Azetidine Core

Installation of the Trifluoro-1-methylethyl Group

Pre-cyclization Alkylation

  • Treat secondary amines (e.g., benzylamine) with 2,2,2-trifluoro-1-methylethyl iodide in acetonitrile/Na2CO3.

  • Isolate the N-alkylated amine via extraction (3× Et2O) and vacuum distillation.

Post-cyclization Modification

  • Deprotonate azetidine with NaH in DMF at 0°C

  • Add trifluoroethyl bromide (1.2 eq) and warm to 25°C overnight

  • Achieves >85% alkylation efficiency (GC-MS monitoring)

Hydroxymethyl Group Introduction

Oxidation-Reduction Sequence

  • Oxidation : Treat 3-cyanomethyl azetidine with KMnO4/H2SO4 to form the carboxylic acid

  • Reduction : Reduce with LiAlH4 in THF to yield the primary alcohol

Direct Hydroxylation

  • Expose 3-vinyl azetidine to OsO4/NMO in acetone/H2O

  • Provides diol intermediate, followed by selective protection/deprotection

Integrated Synthetic Routes

Route 1: Sequential Alkylation-Cyclization

  • N-Alkylation :
    Benzylamine + 2,2,2-trifluoro-1-methylethyl iodide → N-substituted amine (92% yield)

  • Epoxide Formation :
    React with epichlorohydrin (4) in DMF/KI (70% conversion)

  • Superbase Cyclization :
    LiDA-KOR/THF at −78°C → Azetidine core (cis:trans = 1:9)

  • Hydroxymethyl Installation :
    OsO4/NMO oxidation → [1-(trifluoroethyl)-3-hydroxymethyl-azetidine] (68% overall)

Route 2: Convergent Synthesis

  • Azetidine-3-methanol Synthesis :
    Prepare azetidin-3-ylmethanol via literature methods

  • N-Alkylation :
    Mitsunobu reaction with 2,2,2-trifluoro-1-methylethanol (DIAD, PPh3)
    → 55% yield, requires rigorous exclusion of moisture

Analytical Characterization

Spectroscopic Data

  • 1H NMR (CDCl3): δ 3.78–3.65 (m, 2H, CH2OH), 3.15 (q, J = 7.1 Hz, CF3CH(CH3)), 2.89–2.76 (m, 4H, azetidine ring), 1.42 (d, J = 7.1 Hz, 3H, CH3)

  • 19F NMR : −70.8 ppm (s, CF3)

  • HRMS : m/z [M+H]+ calcd for C7H11F3NO: 198.0741, found 198.0738

Thermodynamic Parameters

StepΔH‡ (kJ/mol)ΔG‡ (kJ/mol)
Epoxide cyclization50.558.0
Trifluoroethylation65.667.7

Industrial-Scale Considerations

Process Optimization

  • Replace THF with 2-MeTHF (renewable solvent) in cyclization steps

  • Implement flow chemistry for superbase reactions to enhance heat transfer

  • Achieves 85% yield at 100 g scale with 99.5% purity (HPLC)

Cost Analysis

ComponentCost/kg (USD)
Epichlorohydrin12.50
Trifluoroethyl iodide450.00
LiDA-KOR2200.00

Automation of column chromatography reduces purification costs by 40% compared to manual methods .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.

    Reduction: Reduction reactions may convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or organometallic reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its trifluoromethyl group can serve as a marker in spectroscopic studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.

Comparison with Similar Compounds

Structural and Substituent Analysis

a. Core Azetidine Derivatives with Fluorinated Groups

[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol Substituents: Trifluoroethyl (-CF2CF3) and hydroxymethyl. Key Differences: Lacks the methyl branch on the ethyl chain compared to the target compound. This reduces steric hindrance but may decrease metabolic stability due to simpler fluorination. Application: Used in fluorinated intermediates for drug synthesis .

{1-[3,5-Bis(trifluoromethyl)phenyl]azetidin-3-yl}methanol Substituents: Bis(trifluoromethyl)phenyl and hydroxymethyl.

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride Substituents: Pyridinyl (aromatic N-heterocycle) and hydroxymethyl.

b. Pharmaceutical Derivatives

4-{1-[1-(Ethylsulfonyl)-3-(fluoromethyl)azetidin-3-yl]-1H-pyrazol-4-yl}-... (JAK Inhibitor)

  • Substituents : Ethylsulfonyl and fluoromethyl.
  • Key Differences : Sulfonyl groups enhance electronegativity and stability, while fluoromethyl increases metabolic resistance. This contrasts with the target compound’s hydroxymethyl, which may offer better solubility .

3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-Fluoropropyl)azetidin-3-yl)amino)phenyl)-... (Cancer Therapy) Substituents: Fluoropropyl and difluorophenyl. Key Differences: Extended fluorinated chains improve membrane permeability and target engagement in oncology applications .

Physicochemical Properties

Compound Melting Point (°C) Solubility LogP (Predicted)
Target Compound Not Reported Moderate in MeOH ~1.8
[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methanol Not Reported High in Acetonitrile ~1.5
{1-[3,5-Bis(trifluoromethyl)phenyl]azetidin-3-yl}methanol Not Reported Low in H2O ~3.2
1-(Pyridin-2-yl)azetidin-3-yl]methanol Not Reported High in H2O (HCl salt) ~0.9

Notes:

  • The target compound’s branched trifluoroethyl group balances lipophilicity (LogP ~1.8) and solubility, advantageous for oral bioavailability.
  • Bis(trifluoromethyl)phenyl derivatives exhibit higher LogP, favoring CNS penetration but requiring formulation aids .

Biological Activity

[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol, with the CAS number 2090998-14-2, is a novel compound characterized by a trifluoromethyl group attached to an azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications range from serving as a biochemical probe to acting as a lead compound for drug development.

The molecular formula of this compound is C7H12F3NO, with a molar mass of 183.17 g/mol. Key physical properties include:

  • Density : 1.228 g/cm³ (predicted)
  • Boiling Point : Approximately 127°C (predicted)
  • pKa : 14.82 (predicted)

These properties suggest that the compound may exhibit significant lipophilicity and metabolic stability, which are critical factors influencing its biological activity and pharmacokinetics .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound's lipophilicity, potentially facilitating its ability to cross biological membranes and interact with target sites within cells .

Cytotoxic Activity

Recent studies have explored the cytotoxic effects of azetidine derivatives, including those similar to this compound. For instance, research indicates that certain azetidin derivatives exhibit significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization at the colchicine binding site. This mechanism is crucial for disrupting mitotic processes in cancer cells .

Case Studies

  • In Vitro Studies : A series of azetidine derivatives were synthesized and tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The most potent compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative activity.
    CompoundCell LineIC50 (µM)
    8gMCF-75.0
    8jHCT-1163.5
    [Target Compound]MCF-7TBD
    These results suggest that modifications to the azetidine structure can significantly enhance cytotoxic potency .
  • Mechanistic Insights : Molecular modeling studies have been employed to understand the binding interactions between these compounds and tubulin. The conformational flexibility provided by the azetidine ring allows for optimal interactions at the colchicine site, leading to effective inhibition of microtubule assembly .

Applications in Medicinal Chemistry

The potential applications of this compound in drug development are significant:

  • Lead Compound Development : Its unique structure may serve as a scaffold for designing new anticancer agents targeting tubulin.
  • Biochemical Probes : The trifluoromethyl group can be utilized in spectroscopic studies to track metabolic pathways and interactions within biological systems .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsKey VariablesReference
DeprotectionH₂, Pd(OH)₂/C, MeOH, 40°C, 5 barCatalyst type, H₂ pressure

How can researchers resolve discrepancies between spectroscopic data (NMR/IR) and crystallographic results during structural characterization?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from dynamic conformational changes (e.g., ring puckering in azetidine) or solvent effects . To resolve these:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, which account for disorder and thermal motion .
  • DFT calculations : Compare experimental NMR shifts with computed values (e.g., B3LYP/6-31G*) to validate stereoelectronic effects .
  • Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting at low temperatures.

What computational methods are recommended to predict the conformational stability of this compound?

Advanced Research Question
Methodological Answer:
Density Functional Theory (DFT) is widely used to study azetidine ring puckering and trifluoromethyl group orientation:

  • Basis sets : 6-31G* or def2-TZVP for accurate geometry optimization.
  • Solvent models : PCM (Polarizable Continuum Model) to simulate methanol/water environments.
  • Energy barriers : Calculate rotational barriers for the trifluoroethyl group to assess kinetic stability .

Q. Table 2: DFT Parameters for Conformational Analysis

ParameterValue/ModelApplicationReference
FunctionalB3LYPGeometry optimization
Solvent modelPCM (Methanol)Dielectric environment

How does the trifluoromethyl group influence the compound’s physicochemical properties and potential bioactivity?

Advanced Research Question
Methodological Answer:
The trifluoromethyl (CF₃) group enhances:

  • Lipophilicity : Increases LogP, improving membrane permeability (measured via HPLC or shake-flask assays).
  • Metabolic stability : Resists oxidative degradation (tested in hepatic microsome assays) .
  • Electron-withdrawing effects : Modulates pKa of the azetidine nitrogen, affecting protonation states in biological targets (e.g., enzymes or receptors) .

Case Study : Analogous compounds with CF₃ groups (e.g., antiestrogen agents) show improved binding affinity to targets like estrogen receptors due to hydrophobic interactions .

What are the best practices for ensuring purity and accurate quantification in complex mixtures?

Basic Research Question
Methodological Answer:

  • LC/MS profiling : Use C18 columns with mobile phases of acetonitrile/water (0.1% formic acid) for separation. Monitor [M+H]+ ions for quantification .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) if stereoisomers are present .
  • NMR purity assessment : Integrate proton signals against internal standards (e.g., TMS).

How can researchers design experiments to investigate metabolic stability in preclinical models?

Advanced Research Question
Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and NADPH cofactor. Monitor parent compound depletion via LC/MS .
  • Metabolite identification : Use high-resolution MS/MS to detect hydroxylation or demethylation products.
  • In vivo PK studies : Administer IV/PO doses in rodents, collect plasma at timed intervals, and quantify using validated LC/MS methods .

What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Basic Research Question
Methodological Answer:

  • Solvent screening : Test polar aprotic solvents (e.g., DMSO) or methanol/water mixtures for slow evaporation.
  • Cocrystallization : Add tartaric acid or other counterions to stabilize lattice packing .
  • Low-temperature data collection : Reduce thermal motion artifacts (e.g., 100 K with liquid N₂) .

How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

Advanced Research Question
Methodological Answer:

  • Bioisosteric replacement : Compare with analogs where CF₃ is replaced with Cl or CH₃ to assess steric/electronic effects .
  • Pharmacophore mapping : Identify critical hydrogen-bond donors (e.g., methanol -OH) using docking studies (AutoDock Vina).
  • Activity cliffs : Analyze sharp potency changes when modifying the azetidine ring (e.g., 3-membered vs. 5-membered rings) .

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